molecular formula C12H9ClN2O5 B5852453 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5852453
M. Wt: 296.66 g/mol
InChI Key: XFSXNSCADDBHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CHMP is a pyrimidine derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, including MMP-9 and COX-2, which are involved in cancer and inflammation, respectively. Additionally, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties and protect cells from oxidative stress. In addition, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.

Future Directions

There are several future directions for the research on 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of novel synthesis methods to improve yield and purity, the investigation of its potential therapeutic applications in other fields of research, and the optimization of its pharmacokinetic properties to improve bioavailability. Additionally, the development of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drug delivery systems and the investigation of its potential synergistic effects with other compounds are potential areas of future research.
Conclusion
In conclusion, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. Despite its limitations, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, and there are several future directions for the research on 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Synthesis Methods

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through several methods, including the reaction of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with barbituric acid under acidic conditions or the reaction of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with urea under basic conditions. The yield of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In inflammation research, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5/c1-20-9-3-5(7(13)4-8(9)16)2-6-10(17)14-12(19)15-11(6)18/h2-4,16H,1H3,(H2,14,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXNSCADDBHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-4-hydroxy-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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